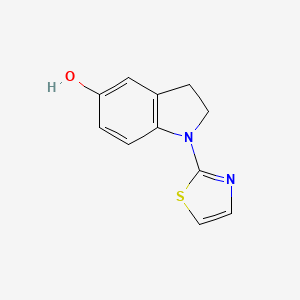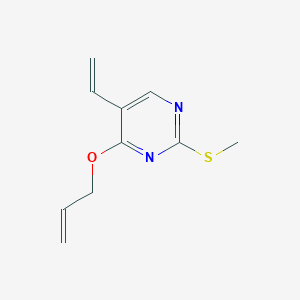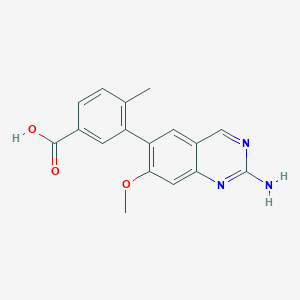
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol It is characterized by the presence of a methoxypyridine ring attached to a pentenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the pentenedioate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pent-2-enedioate.
Reduction: Formation of dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of biological pathways and exert specific effects.
Comparación Con Compuestos Similares
- Dimethyl 3-(6-hydroxypyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-methylpyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-chloropyridin-3-yl)pent-2-enedioate
Comparison: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets.
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
KEIJMNFBRJDLNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C(=CC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)








![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)




